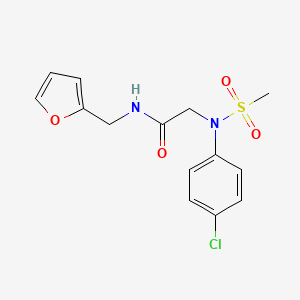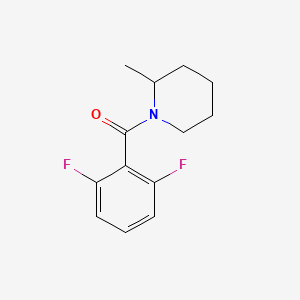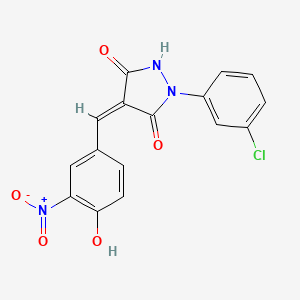
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates downstream signaling pathways that lead to B-cell proliferation, survival, and differentiation. N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and inhibiting B-cell function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (cell death) in malignant B-cells, inhibit B-cell proliferation, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to decrease the activation and migration of immune cells, such as T-cells and macrophages, in preclinical models of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, this compound also has limitations, including its potential off-target effects, its limited pharmacokinetic and pharmacodynamic data in humans, and its potential for drug interactions.
Orientations Futures
There are several future directions for research on N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, including:
1. Clinical trials in humans to evaluate the safety, efficacy, and pharmacokinetics of this compound as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Further preclinical studies to investigate the potential of this compound in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
3. Studies to explore the potential of this compound as a research tool for investigating the role of BTK in B-cell receptor signaling and immune cell function.
4. Development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties and reduced off-target effects.
5. Studies to investigate the potential of this compound in other diseases and conditions, such as viral infections and neurodegenerative diseases, where BTK may play a role.
Méthodes De Synthèse
The synthesis of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its subsequent coupling with 3-methylbenzyl bromide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. This compound has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-19-24(22,23)17-9-7-16(8-10-17)20-11-3-6-18(20)21/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERFPVZIMEAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

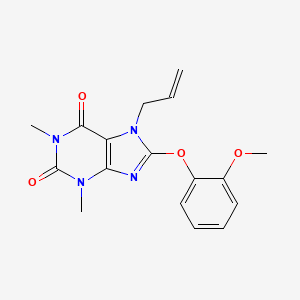
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)
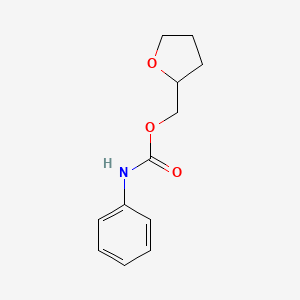
![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)
![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)
